3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid
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Overview
Description
3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group and an amino group linked to a methyl(prop-2-yn-1-yl) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-4-carboxylic acid as the core structure.
Substitution Reaction: The amino group is introduced through a substitution reaction using an appropriate amine, such as methyl(prop-2-yn-1-yl)amine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the amino and methyl(prop-2-yn-1-yl) groups.
3-Aminopyridine-4-carboxylic acid: Contains an amino group but lacks the methyl(prop-2-yn-1-yl) moiety.
4-(Methyl(prop-2-yn-1-yl)amino)pyridine: Lacks the carboxylic acid group.
Uniqueness
3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the presence of both the carboxylic acid group and the methyl(prop-2-yn-1-yl)amino group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-[methyl(prop-2-ynyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-3-6-12(2)9-7-11-5-4-8(9)10(13)14/h1,4-5,7H,6H2,2H3,(H,13,14) |
InChI Key |
ZGSWQQNHGHXQFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=C(C=CN=C1)C(=O)O |
Origin of Product |
United States |
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